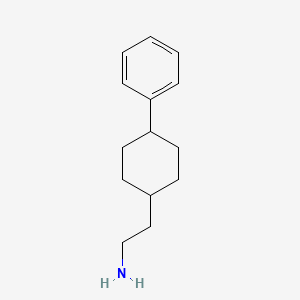
2-(4-Phenylcyclohexyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylcyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C14H21N It is a derivative of cyclohexylamine, where a phenyl group is attached to the cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylcyclohexyl)ethan-1-amine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then subjected to a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Phenylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-(4-Phenylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesic and anesthetic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For instance, it may bind to the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including analgesia and anesthesia .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): Shares a similar cyclohexylamine structure but with different substituents.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Methoxetamine (MXE): A structural analog of ketamine with similar pharmacological effects.
Uniqueness
2-(4-Phenylcyclohexyl)ethan-1-amine is unique due to its specific phenyl substitution on the cyclohexyl ring, which may confer distinct pharmacological properties compared to other similar compounds. Its structural features allow for targeted interactions with specific receptors, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
2-(4-phenylcyclohexyl)ethanamine |
InChI |
InChI=1S/C14H21N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-5,12,14H,6-11,15H2 |
Clave InChI |
SJOBXELWUUONEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CCN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


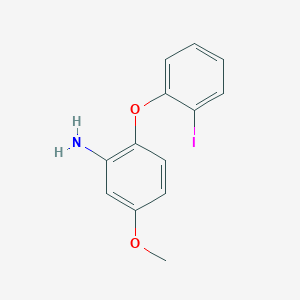
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
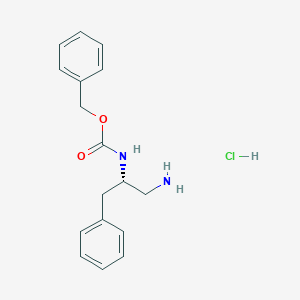
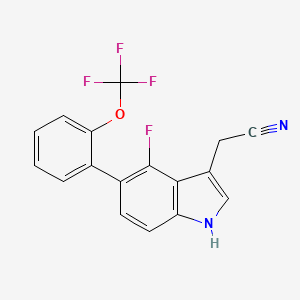
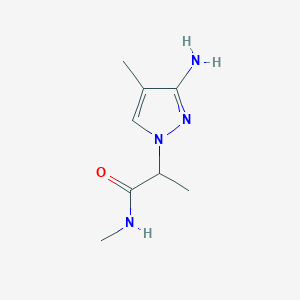
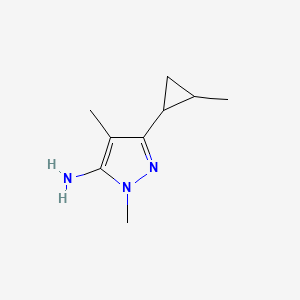


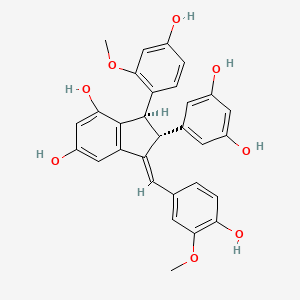
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)

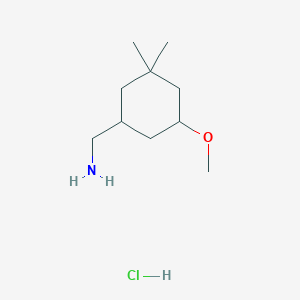
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
